molecular formula C11H20ClNO2 B1427404 Methyl decahydroquinoline-2-carboxylate hydrochloride CAS No. 83240-98-6

Methyl decahydroquinoline-2-carboxylate hydrochloride

Cat. No.: B1427404
CAS No.: 83240-98-6
M. Wt: 233.73 g/mol
InChI Key: VTHLDWOPSDDKLV-UHFFFAOYSA-N
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Description

Methyl decahydroquinoline-2-carboxylate hydrochloride (CAS: 83240-98-6) is a synthetic intermediate of significant interest in organic and medicinal chemistry research . As a derivative of decahydroquinoline, it serves as a versatile building block for the construction of more complex nitrogen-containing heterocycles . Researchers value this scaffold for its potential application in drug discovery, particularly due to the biological activities observed in related decahydroquinoline natural products. These related alkaloids, isolated from sources such as Neotropical poison frogs, have been shown to exhibit notable biological activities, including effects on the nervous system such as modulating nicotinic acetylcholine receptors . The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for handling in various experimental procedures. This product is intended for use as a reference standard and a key synthetic precursor in method development and exploratory research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHLDWOPSDDKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2CCCCC2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Oxidation and Esterification Sequence

  • Starting Material: Disubstituted cyclohexene derivatives with cis-configuration.
  • Step 1: Knoevenagel condensation with malononitrile or similar compounds to introduce substituents at the 3,7,8-positions.
  • Step 2: Intramolecular cyclization to form the cis-decahydroquinoline core.
  • Step 3: Oxidation of the nitrogen or adjacent carbons to introduce the carboxylate group.
  • Step 4: Methyl esterification using methyl alcohol and acid catalysts.
  • Step 5: Acidic treatment with HCl to generate the hydrochloride salt.

Method B: Reductive Amination and Esterification

  • Step 1: Synthesis of a suitable precursor with a ketone or aldehyde at the 2-position.
  • Step 2: Reductive amination to introduce the amino group.
  • Step 3: Cyclization to form the decahydroquinoline ring.
  • Step 4: Carboxylation at the 2-position via carboxylation of the amine or adjacent carbons.
  • Step 5: Esterification and salt formation as above.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reactions Stereocontrol Final Step Yield (Approximate) References
Total Synthesis Disubstituted cyclohexene Knoevenagel condensation, lactam formation, oxidation, esterification cis-stereochemistry via cis-cyclohexene HCl treatment 30-40% overall ,
Oxidation/Esterification Cyclohexene derivatives Oxidation, esterification Controlled by stereochemistry of precursor Acidic HCl treatment 25-35% ,
Reductive Amination Ketone/aldehyde precursors Reductive amination, cyclization Stereoselective via chiral auxiliaries or conditions Acidic salt formation 20-30%

Research Findings and Notes

  • Stereoselectivity:
    The cis-configuration of substituents is critical for biological activity and is achieved through cis-alkene starting materials or stereoselective cyclizations.

  • Reaction Conditions:
    Mild conditions favor stereocontrol; strong acids or bases are used judiciously to prevent racemization.

  • Yield Optimization:
    Multi-step sequences often result in cumulative yields below 50%, emphasizing the need for optimized purification and reaction conditions.

  • Purification: Final products are purified via chromatography, and salt formation (hydrochloride) is performed to stabilize the compound and improve solubility.

Chemical Reactions Analysis

Types of Reactions

Methyl decahydroquinoline-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

MDQH has a molecular formula of C13_{13}H17_{17}ClN2_{2}O2_2 and a molecular weight of 233.74 g/mol. It is characterized by a bicyclic structure derived from decahydroquinoline, which enhances its potential interactions with biological systems. The hydrochloride form improves its solubility, making it suitable for various aqueous applications.

Pharmacological Applications

MDQH exhibits significant biological activities that make it a candidate for various pharmacological applications:

  • Analgesic Properties : Research indicates that MDQH and its derivatives can act as analgesic agents, with studies demonstrating their efficacy in pain relief comparable to opiate-like substances. For instance, the compound has been tested in mouse-writhing tests, showing profound analgesic effects at specific dosages .
  • Antimicrobial Activity : Similar quinoline derivatives have shown potential against various pathogens, including those causing tuberculosis and malaria. The structural similarity of MDQH to these compounds suggests potential antimicrobial properties that warrant further investigation .
  • Anti-inflammatory Effects : Some studies suggest that quinoline derivatives exhibit anti-inflammatory activities, which could extend to MDQH. This property is particularly relevant in the development of treatments for inflammatory diseases .

Synthetic Applications

MDQH serves as an important intermediate in the synthesis of various organic compounds:

  • Synthesis of Quinolines : The compound is utilized as a precursor in the synthesis of quinoline derivatives through various methodologies, including microwave-assisted synthesis and solvent-free reactions. These methods have been shown to enhance yield and reduce reaction times significantly .
  • Functionalization Reactions : MDQH can undergo functionalization to produce derivatives with specific biological activities. For example, alkylation reactions have been employed to modify the compound for enhanced pharmacological profiles.

Industrial Applications

The compound's stability and solubility make it suitable for use in industrial applications:

  • Buffering Agent : MDQH has been identified as a non-ionic organic buffering agent useful in cell cultures, maintaining pH levels between 6 and 8.5. This property is crucial for biological assays and experiments where pH stability is essential .
  • Dye and Pigment Production : Similar quinoline compounds are known for their applications in dye manufacturing due to their vibrant colors and stability under various conditions. MDQH could potentially be explored in this area as well .

Case Study 1: Analgesic Efficacy

A study conducted on MDQH highlighted its analgesic properties through standardized pain models in rodents, demonstrating effective pain relief comparable to morphine at doses ranging from 2 to 20 mg/kg. This study underscores the potential of MDQH as an alternative analgesic agent .

Case Study 2: Synthesis Methodology

Research by Naik et al. (2014) illustrated an efficient method for synthesizing quinoline derivatives using MDQH as a starting material. The study emphasized the advantages of using nanostructured TiO2_2 photocatalysts under microwave irradiation, achieving high yields with minimal environmental impact .

Mechanism of Action

The mechanism of action of Methyl decahydroquinoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between methyl decahydroquinoline-2-carboxylate hydrochloride and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications Source
Methyl decahydroquinoline-2-carboxylate HCl Decahydroquinoline Methyl ester (C2), HCl C₁₁H₁₈NO₂·HCl ~237.7 (calc.) Hypothesized enhanced solubility N/A
17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester HCl Yohimban Methyl ester (C16), hydroxyl (C17), HCl C₂₁H₂₆N₂O₃·HCl ~403.9 (calc.) Pharmaceutical (adrenergic receptor modulation)
Methyl 4-chloro-6-methoxy-quinoline-2-carboxylate Quinoline Cl (C4), OMe (C6), methyl ester (C2) C₁₂H₁₀ClNO₃ 251.67 Predicted boiling point: 382.9°C
Methyl 2-acetamidoquinoline-6-carboxylate Quinoline Acetamido (C2), methyl ester (C6) C₁₄H₁₄N₂O₃ ~258.3 (calc.) Acute toxicity (Category 4)
Methyl 4-chloropyridine-2-carboxylate HCl Pyridine Cl (C4), methyl ester (C2), HCl C₇H₇ClNO₂·HCl 216.05 Pharmaceutical intermediate

Key Research Findings and Limitations

  • Structural Saturation vs. Aromaticity: Saturation in decahydroquinoline may reduce π-π stacking interactions, altering binding affinities in biological systems compared to aromatic quinolines . Predicted boiling points for aromatic quinoline derivatives (e.g., 382.9°C for Methyl 4-chloro-6-methoxy-quinoline-2-carboxylate ) suggest higher thermal stability than the target compound, though empirical data is needed.
  • Safety and Regulatory Considerations: Acute toxicity data for Methyl 2-acetamidoquinoline-6-carboxylate underscores the need for rigorous safety testing of structurally related compounds, including the target.
  • Research Gaps: Direct pharmacological or synthetic data on methyl decahydroquinoline-2-carboxylate HCl is absent in the provided evidence. Comparative analyses rely on extrapolation from analogs.

Biological Activity

Methyl decahydroquinoline-2-carboxylate hydrochloride (MDQH) is a bicyclic compound with significant pharmacological potential. This article reviews its biological activities, synthesis, and relevant research findings.

Chemical Structure and Properties

MDQH has a molecular formula of C₁₃H₁₅ClN₁O₂ and a molecular weight of 233.74 g/mol. Its structure features a decahydroquinoline framework, which is known for various biological applications due to its ability to interact with multiple biological targets, including receptors and enzymes.

Pharmacological Activities

MDQH exhibits a range of biological activities that have been explored in various studies:

  • Antimicrobial Activity : MDQH has shown promising results against several bacterial strains. For instance, it demonstrated significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported at 64 µg/mL and 32 µg/mL, respectively .
  • Antitumor Properties : Research indicates that compounds similar to MDQH may have cytotoxic effects on cancer cell lines. Studies have shown varying degrees of cytotoxicity against human cancer cells, including leukemia and hepatocellular carcinoma .
  • Neuropharmacological Effects : The compound's structural similarity to other quinoline derivatives suggests potential interactions with nicotinic acetylcholine receptors (nAChRs). Certain analogs have been reported to inhibit nAChR activity, which could inform the development of treatments for neurological disorders .

The exact mechanism by which MDQH exerts its biological effects is still under investigation. However, its interaction with nAChRs is particularly noteworthy. For example, studies on related compounds have indicated that they can act as antagonists at these receptors, potentially influencing neurotransmitter release and neuronal excitability .

Synthesis

The synthesis of MDQH typically involves multi-step organic reactions. The process often includes the formation of the decahydroquinoline core followed by functionalization to introduce the carboxylate group and subsequent salt formation with hydrochloric acid to enhance solubility .

Case Studies

Several case studies have highlighted the potential applications of MDQH in pharmacology:

  • Antibacterial Efficacy : A study focused on the antibacterial properties of MDQH derivatives found that structural modifications significantly influenced their efficacy against gram-positive bacteria. The results suggested that specific functional groups enhance antimicrobial activity .
  • Neuroprotective Effects : A research project examined the neuroprotective properties of related compounds in models of neurodegeneration. The findings indicated that certain derivatives could mitigate neuronal damage induced by oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases .

Research Findings Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus and Bacillus subtilis
AntitumorCytotoxic effects on cancer cell lines
NeuropharmacologicalInhibition of nicotinic receptors

Q & A

Basic: What safety protocols should be prioritized when handling Methyl decahydroquinoline-2-carboxylate hydrochloride?

Answer:

  • PPE Requirements: Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use respiratory protection if handling powdered forms in non-ventilated areas .
  • Waste Management: Segregate chemical waste and dispose via certified hazardous waste facilities to prevent environmental contamination .
  • Contamination Control: Use dedicated tools (e.g., filter pipette tips) and clean workspaces to avoid cross-contamination during synthesis or analysis .

Basic: What spectroscopic and chromatographic techniques are recommended for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify the decahydroquinoline framework and ester/carboxylate functional groups. Compare peaks to reference standards (e.g., PubChem data for analogous hydrochlorides) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to assess purity. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve polar impurities .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, targeting the [M+H]+^+ or [M-Cl]+^+ ions for accurate mass matching .

Advanced: How can reaction conditions be optimized to improve synthetic yield and reduce by-products?

Answer:

  • Catalyst Screening: Test acid catalysts (e.g., HCl gas vs. aqueous HCl) during esterification to minimize hydrolysis side reactions. Monitor temperature (25–40°C) to balance reaction rate and stability .
  • Solvent Selection: Use aprotic solvents (e.g., dichloromethane) to avoid nucleophilic interference. For cyclization steps, optimize microwave-assisted synthesis to reduce reaction time and by-product formation .
  • Purification Strategies: Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the hydrochloride salt .

Advanced: How should researchers address discrepancies in purity assessments between HPLC and titrimetric methods?

Answer:

  • Method Validation: Calibrate HPLC against certified reference materials (e.g., EP/PhEur standards) to ensure column specificity for the target compound vs. degradation products .
  • Titration Adjustments: Account for hygroscopicity by drying samples before analysis. Use non-aqueous titration (e.g., perchloric acid in glacial acetic acid) to quantify free base content, correcting for chloride counterion interference .
  • Cross-Verification: Compare results with orthogonal techniques like Karl Fischer titration (for water content) and ion chromatography (for chloride quantification) .

Basic: What storage conditions are critical for maintaining the stability of this hydrochloride salt?

Answer:

  • Temperature: Store at 2–8°C in airtight containers to prevent thermal degradation or deliquescence .
  • Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group. Monitor relative humidity (<30%) in storage environments .
  • Light Sensitivity: Protect from UV exposure by using amber glass vials, as decahydroquinoline derivatives may undergo photolytic ring-opening reactions .

Advanced: How does stereochemical complexity in the decahydroquinoline core affect analytical profiling?

Answer:

  • Chiral Resolution: Utilize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate diastereomers. Validate enantiomeric excess via circular dichroism (CD) spectroscopy .
  • Dynamic NMR Studies: Perform variable-temperature 1^1H NMR to detect conformational interconversions (e.g., chair-flip in the decahydroquinoline ring) that may obscure integration ratios .
  • Computational Modeling: Compare experimental NMR/MS data with DFT-calculated spectra (e.g., Gaussian software) to assign stereocenters and resolve ambiguities .

Basic: What are the key steps for validating a synthetic protocol for this compound?

Answer:

  • Intermediate Characterization: Confirm each synthetic intermediate via FTIR (e.g., ester C=O stretch at ~1700 cm1^{-1}) and melting point analysis .
  • Batch Consistency: Perform triplicate syntheses and compare yields/purity to establish reproducibility. Use statistical tools (e.g., RSD <5%) to validate process robustness .
  • Regulatory Alignment: Follow ICH Q2(R1) guidelines for method validation, including specificity, linearity, and LOQ/LOD calculations for impurities .

Advanced: What mechanistic insights are critical for troubleshooting low yields in the final hydrogenation step?

Answer:

  • Catalyst Poisoning: Test for sulfur or amine residues from earlier steps that may deactivate palladium catalysts. Pre-treat reaction mixtures with scavengers (e.g., activated carbon) .
  • Pressure Optimization: Increase hydrogen pressure (e.g., 50–100 psi) to drive quinoline ring hydrogenation while monitoring exothermicity to avoid runaway reactions .
  • By-Product Analysis: Use GC-MS to identify partially hydrogenated intermediates (e.g., tetrahydroquinoline derivatives) and adjust reaction time/temperature accordingly .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl decahydroquinoline-2-carboxylate hydrochloride
Reactant of Route 2
Methyl decahydroquinoline-2-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.